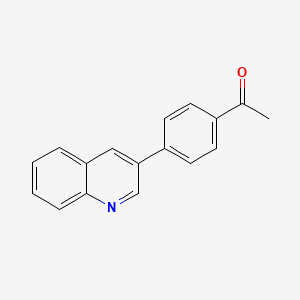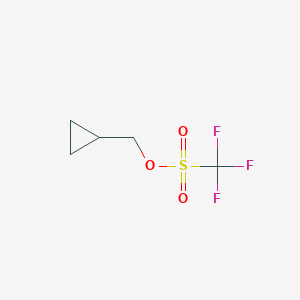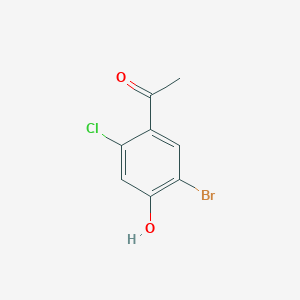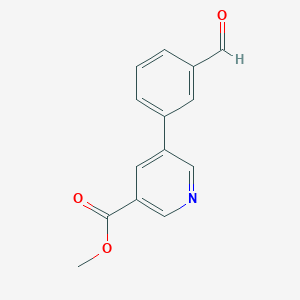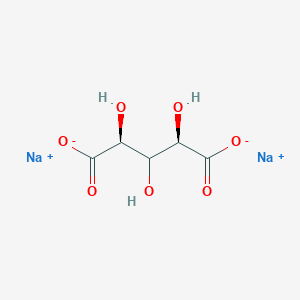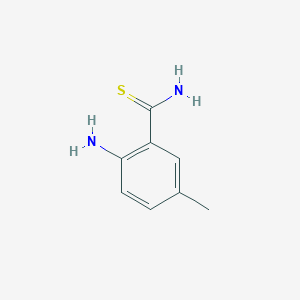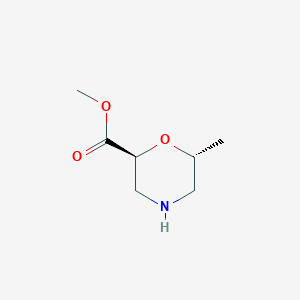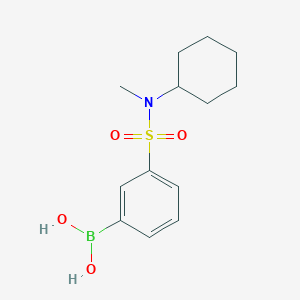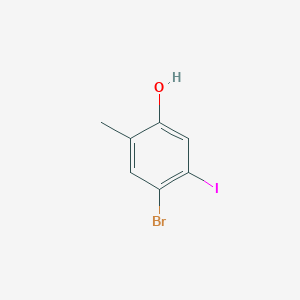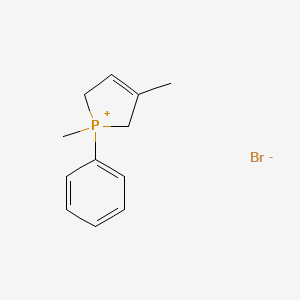
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phospholium core with methyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide typically involves the reaction of a phosphine with an alkyl halide under controlled conditions. One common method includes the reaction of triphenylphosphine with methyl iodide, followed by the introduction of a phenyl group through a Grignard reaction. The resulting intermediate is then treated with bromine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and the monitoring of reaction parameters, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholium salts, depending on the nucleophile used.
科学的研究の応用
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism by which 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phospholium core can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This reactivity is harnessed in synthetic applications to create complex molecules and materials.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another organophosphorus compound used in organic synthesis.
Tetramethylphosphonium bromide: A related phosphonium salt with different substituents.
Phenylphosphine: A simpler phosphine with a phenyl group.
Uniqueness
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is unique due to its specific combination of methyl and phenyl groups attached to the phospholium core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and materials science.
特性
分子式 |
C12H16BrP |
|---|---|
分子量 |
271.13 g/mol |
IUPAC名 |
1,3-dimethyl-1-phenyl-2,5-dihydrophosphol-1-ium;bromide |
InChI |
InChI=1S/C12H16P.BrH/c1-11-8-9-13(2,10-11)12-6-4-3-5-7-12;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FZBLZQMYUBFZNX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC[P+](C1)(C)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)

